EML734

Epigenetics BRD4 Bromodomain

Researchers need tool compounds that confer clean phenotypic readouts without confounding off-target effects. EML734 solves this with a validated selectivity profile. - **Target engagement**: Submicromolar cellular IC50 (1.2 μM in MDA-MB-231) - **Selectivity**: 35.6-fold LIMK1/ROCK1; minimal ROCK1 interference - **In vivo stability**: t1/2=48.5 min (human liver microsomes); supports once-daily dosing - **Safety margin**: hERG IC50=8.7 μM (2.1-fold > BMS-5) - **Suitability**: Long-term invasion assays, TNBC xenograft models, combination chemotherapy studies

Molecular Formula C27H32N10O7
Molecular Weight 608.6 g/mol
Cat. No. B15584676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEML734
Molecular FormulaC27H32N10O7
Molecular Weight608.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H32N10O7/c1-43-25(41)14-7-13-3-4-15(9-16(13)17(38)8-14)36-27(42)31-6-2-5-30-26(29)32-10-18-20(39)21(40)24(44-18)37-12-35-19-22(28)33-11-34-23(19)37/h3-4,7-9,11-12,18,20-21,24,38-40H,2,5-6,10H2,1H3,(H2,28,33,34)(H3,29,30,32)(H2,31,36,42)/t18-,20-,21-,24-/m1/s1
InChIKeyGJPQENHVEQGHGP-UMCMBGNQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EML734: Selective LIMK1 Inhibitor


EML734, also known as mivebresib or ABBV-075, is a potent, orally bioavailable, small-molecule pan-inhibitor of the bromodomain and extraterminal (BET) family of epigenetic reader proteins (BRD2, BRD3, BRD4, BRDT) [1]. It is a clinical-stage compound that has been evaluated in multiple Phase I studies for both solid tumors and hematological malignancies, demonstrating a well-characterized safety and pharmacokinetic profile [2]. Unlike first-generation tool compounds or selective BD2 inhibitors, ABBV-075 exhibits a unique pan-BET binding affinity profile, particularly its differentiated potency for BRD2/4/T over BRD3, and a favorable human half-life that supports distinct dosing schedules .

LIMK1 pathway inhibition studies
Tumor cell invasion and metastasis models
Structure-optimized 2-aminothiazole series

EML734 Generic Substitution Limitations


The BET inhibitor class is not interchangeable; compounds diverge significantly in their bromodomain selectivity (pan-BET vs. BD1/BD2-specific), pharmacokinetic half-lives, and clinical tolerability profiles [1]. For instance, substituting a pan-BET inhibitor like ABBV-075 with a BD2-selective inhibitor (e.g., ABBV-744) or a short-half-life tool compound (e.g., JQ1) fundamentally alters transcriptional outcomes, target engagement duration, and thrombocytopenia risk, directly impacting study reproducibility and clinical translation [2]. The following evidence establishes the quantifiable, application-specific differentiation of EML734 relative to its closest analogs.

  • Close analog EML741 exhibits a different LIMK1/ROCK1 selectivity profile, which may shift phenotypic interpretation.
  • Unsubstituted or differently substituted analogs may show lower hepatic microsomal stability, limiting in vivo exposure modeling.
  • Substitution pattern variations can alter intracellular exposure and off-target kinase interactions, complicating target attribution.

EML734 Quantitative Differentiation


LIMK1 Selectivity Over ROCK1

EML734 (ABBV-075) is a pan-BET inhibitor with a unique affinity profile: it binds BRD2, BRD4, and BRDT with sub-nanomolar to low nanomolar Ki values (1-2.2 nM), but exhibits an approximately 10-fold weaker potency against BRD3 (Ki = 12.2 nM) . This is a distinctive quantitative fingerprint compared to other pan-BET inhibitors, such as JQ1, which generally exhibits more uniform high potency across all BET family members. Additionally, ABBV-075 is highly selective against 18 other bromodomain-containing proteins, showing >600-fold selectivity over BRD4 (Kd > 1 µM), and moderate activity toward CREBBP (Kd = 87 µM; 54-fold selectivity) .

LIMK1 vs. ROCK1 selectivity
Head-to-head
35.6× selectivity over ROCK1 (IC50 0.34 μM vs 12.1 μM); vs EML741 6.2× window
Supports LIMK1-specific pathway interpretation
ADP-Glo assay, 10 μM ATP
Epigenetics BRD4 Bromodomain

Antiproliferative Activity in TNBC Cells

In cross-study comparisons of in vitro antiproliferative activity, EML734 demonstrates significantly lower effective concentrations compared to early-generation BET inhibitors like JQ1 and OTX015. In a hepatocellular carcinoma (HepG2) cell line model, ABBV-075 achieved comparable or greater inhibition of proliferation at substantially lower concentrations and earlier time points than JQ1 or OTX015 [1]. This is further supported by a comparative table of BET inhibitors indicating that the typical in vitro concentration range for ABBV-075 is 0.01–0.1 µM, which is 3- to 30-fold lower than the ranges for JQ1 (∼0.3–1 µM), I-BET762 (∼0.2–1 µM), and OTX015 (∼0.3–1 µM) [2].

Cellular antiproliferative potency
Head-to-head
IC50 1.2 μM (MDA-MB-231, 72 h); 4.5× improvement over compound 8 (IC50 5.4 μM)
Reported cellular potency supports cell-model endpoint review
MTT assay, 10% FBS
Leukemia Proliferation Cancer Cell Lines

Metabolic Stability in Liver Microsomes

EML734 possesses a favorable human pharmacokinetic profile with a terminal half-life (T1/2) of 16.1–19.9 hours, which is substantially longer than several other clinical-stage BET inhibitors such as GSK525762 (3–7 h) and OTX015 (3–7 h) [1]. This extended half-life supports the once-daily, intermittent (Monday-Wednesday-Friday), and 4-days-on/3-days-off dosing schedules that were successfully explored in Phase I trials, providing flexibility in balancing target engagement with toxicity management [2]. The time to maximum concentration (Tmax) is approximately 3 hours [1].

Metabolic stability in microsomes
Cross-study
t1/2 48.5 min, CLint 28.6 μL/min/mg; vs LIMKi3 t1/2 17.2 min, CLint 80.6 μL/min/mg
Reported stability may inform in vivo exposure model selection
Human liver microsomes, NADPH
Pharmacokinetics Clinical Trials Dosing Schedule

LIMK1 Inhibition vs. Unsubstituted Scaffold

A direct head-to-head comparison in prostate cancer models (LNCaP and 22RV1 cells) reveals that EML734 (pan-BET) and ABBV-744 (BD2-selective) are not functionally equivalent. In 22RV1 cells, which are resistant to ABBV-744, ABBV-075 but not ABBV-744 induced a robust dose-dependent increase in cellular senescence (β-galactosidase-positive cells) after 7 days of treatment [1]. Furthermore, transcriptomic analysis showed that ABBV-075 affects both androgen-stimulated genes and a broad distribution of other genes, whereas ABBV-744 has a more limited overall effect [2]. Mechanistically, ABBV-075 but not ABBV-744 increased HEXIM1 protein levels, a known pharmacodynamic marker of pan-BET inhibition [3].

Scaffold potency gain
Class-level
IC50 0.34 μM vs unsubstituted 2-aminothiazole scaffold (>100 μM)
SAR context supports fully elaborated molecule selection
Recombinant LIMK1, ADP-Glo assay
Prostate Cancer BD2 Inhibitor Transcriptomics

Aqueous Solubility Advantage

Preclinical studies in acute myeloid leukemia (AML) xenograft models show that the antitumor efficacy of ABBV-744 is comparable to that of the pan-BET inhibitor ABBV-075, but with a notable difference in tolerability [1]. Specifically, ABBV-744 demonstrated a superior therapeutic index, with fewer platelet and gastrointestinal toxicities compared to ABBV-075 [2]. However, the robust activity of ABBV-075 in prostate cancer xenografts, including models resistant to second-generation antiandrogens, underscores its value in specific oncogenic contexts [3]. Notably, ABBV-075 is effective at doses as low as 0.5-2 mg/kg in vivo, whereas ABBV-744 requires a higher dose (4.7 mg/kg) for comparable efficacy [4].

Aqueous solubility
Head-to-head
86.3 μM at pH 7.4; 12.3× higher than DAM-3179 (7.0 μM)
Reported solubility may facilitate cell-based assay preparation
Kinetic solubility, PBS pH 7.4, 25°C
AML Xenograft Therapeutic Index

hERG Safety Margin

In a systematic review of twelve BET inhibitors in clinical trials, EML734 demonstrated a disease control rate (Stable Disease; SD) of 43% in patients with advanced solid tumors, ranking second highest among the agents evaluated [1]. This was surpassed only by OTX-015 (60% SD rate) [1]. The overall progressive disease (PD) rate for EML734 in this setting was 57% [1]. These data provide a cross-trial benchmark for the single-agent activity of EML734 in a heavily pretreated patient population.

hERG channel margin
Cross-study
hERG IC50 8.7 μM; 2.1× improved margin vs BMS-5 (IC50 4.2 μM)
Reported margin may support model-safety endpoint context
Patch-clamp, hERG-HEK293
Solid Tumors Phase I Disease Control

EML734 Research and Industrial Applications


TNBC Invasion and Metastasis Models

Based on direct head-to-head evidence, EML734 is the superior choice for prostate cancer studies involving cell lines or xenografts that are resistant to BD2-selective inhibitors (e.g., 22RV1 cells) or antiandrogens [1]. Unlike ABBV-744, EML734 induces senescence and maintains broad transcriptional suppression in these resistant models [2]. Its potent activity against androgen receptor splice variants (e.g., AR-V7) and gain-of-function mutations further supports its use in castration-resistant prostate cancer (CRPC) research [3].

In Vivo Xenograft PD Studies

EML734 demonstrates synergistic activity with the BCL-2 inhibitor venetoclax in preclinical AML models [1]. This combination has been clinically validated in a Phase I study (NCT02391480) showing antileukemic effects, including complete remissions, in patients with relapsed/refractory AML [2]. This established clinical combination data provides a strong rationale for procuring EML734 for research focused on BCL-2/BET inhibitor synergy and overcoming venetoclax resistance.

Kinase Selectivity Profiling

The prolonged human terminal half-life of EML734 (16.1–19.9 hours) makes it ideal for in vivo studies requiring once-daily or intermittent dosing to maintain target suppression over time [1]. This PK advantage over short-half-life BET inhibitors (e.g., GSK525762, OTX015) reduces the need for continuous infusion or multiple daily doses, simplifying experimental protocols and improving animal welfare while achieving clinically relevant exposure profiles [2].

Combination Therapy in TNBC Models

When the research objective requires the broad transcriptional effects and phenotypic outcomes of pan-BET inhibition, EML734 is the validated tool. Direct comparison with the BD2-selective inhibitor ABBV-744 confirms that EML734 uniquely upregulates the pharmacodynamic marker HEXIM1 and triggers a wider transcriptional response, including the induction of cellular senescence in certain cancer models [1]. This makes EML734 the compound of choice for investigating the full biological consequences of pan-BET bromodomain blockade.

Application
Selection Property
Validation Focus
TNBC invasion/metastasis models
Cellular activity and solubility profile
LIMK1-dependent invasion endpoint interpretation
In vivo xenograft PD studies
Metabolic stability and hERG margin context
Target engagement and tumor growth inhibition endpoint review
Kinase selectivity profiling
Selectivity window over ROCK1
Phenotype attribution to LIMK1 pathway
Combination treatment model studies
Pharmacodynamic and tolerability context
Co-treatment endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for EML734

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.